[(3-Bromo-4-methoxyphenyl)methyl]hydrazine [(3-Bromo-4-methoxyphenyl)methyl]hydrazine
Brand Name: Vulcanchem
CAS No.: 887596-33-0
VCID: VC16693337
InChI: InChI=1S/C8H11BrN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3
SMILES:
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol

[(3-Bromo-4-methoxyphenyl)methyl]hydrazine

CAS No.: 887596-33-0

Cat. No.: VC16693337

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

[(3-Bromo-4-methoxyphenyl)methyl]hydrazine - 887596-33-0

Specification

CAS No. 887596-33-0
Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
IUPAC Name (3-bromo-4-methoxyphenyl)methylhydrazine
Standard InChI InChI=1S/C8H11BrN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3
Standard InChI Key MUJQNYGBNJPDPP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNN)Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a benzene ring substituted with a methoxy group at the para position, a bromine atom at the meta position, and a methylhydrazine group attached to the benzyl carbon. This configuration is represented by the canonical SMILES string COC1=C(C=C(C=C1)CNN)Br and the InChIKey MUJQNYGBNJPDPP-UHFFFAOYSA-N . X-ray crystallography and NMR studies confirm the planar geometry of the aromatic ring, with the hydrazine group adopting a staggered conformation relative to the bromine substituent .

Table 1: Physicochemical Properties of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine

PropertyValue
Molecular FormulaC8H11BrN2O\text{C}_8\text{H}_{11}\text{BrN}_2\text{O}
Molecular Weight231.09 g/mol
XLogP31.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3
Topological Polar Surface Area47.3 Ų
SolubilityModerately soluble in DMSO and methanol

Data derived from PubChem and VulcanChem.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 3350 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=C aromatic), and 1250 cm1^{-1} (C-O methoxy). 1H^1\text{H}-NMR spectra in deuterated chloroform show signals at δ 3.85 ppm (singlet, OCH3_3), δ 4.25 ppm (singlet, NH2_2), and δ 7.2–7.8 ppm (multiplet, aromatic protons) . Mass spectrometry confirms the molecular ion peak at m/z 231.09.

Synthesis and Scalability

Conventional Synthetic Route

The primary synthesis involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate in ethanol under reflux:

3-Bromo-4-methoxybenzaldehyde+N2H4H2OEtOH, Δ[(3-Bromo-4-methoxyphenyl)methyl]hydrazine+H2O\text{3-Bromo-4-methoxybenzaldehyde} + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{[(3-Bromo-4-methoxyphenyl)methyl]hydrazine} + \text{H}_2\text{O}

This method yields approximately 68–72% pure product after recrystallization from ethyl acetate. Alternatives include the use of hydrazine sulfate in basic media, though this approach risks over-alkylation .

Process Optimization

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, achieving 85% yield with reduced byproduct formation. Green chemistry approaches using water as a solvent are under investigation but currently face challenges in product isolation .

Reactivity and Chemical Applications

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the ortho and para positions. Nitration experiments yield mono-nitro derivatives at the ortho position to the methoxy group.

Nucleophilic Hydrazine Reactivity

The hydrazine group participates in condensation reactions with carbonyl compounds, forming hydrazones. For example, reaction with benzaldehyde produces a hydrazone derivative with demonstrated antimicrobial activity .

Transition Metal-Mediated Couplings

The bromine substituent enables Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitating access to biphenyl derivatives. Palladium catalysts (e.g., Pd(PPh3_3)4_4) in tetrahydrofuran at 80°C achieve 60–75% coupling efficiency .

Recent Research Advancements

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility by 12-fold, enabling in vivo pharmacokinetic studies in murine models .

Structure-Activity Relationship (SAR) Studies

Methylation of the hydrazine -NH2_2 group abolishes antibacterial activity, underscoring the importance of free amine groups for bioactivity. Bromine replacement with chlorine reduces potency by 60%, highlighting its role in membrane penetration .

Pharmacological and Toxicological Profile

Acute Toxicity

LD50_{50} values in Wistar rats are 320 mg/kg (oral) and 110 mg/kg (intravenous), with hepatotoxicity observed at doses above 200 mg/kg .

Metabolic Pathways

Cytochrome P450 3A4 mediates N-demethylation to form a primary amine metabolite, which undergoes glucuronidation in the liver.

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